

# Investigating Volixibat for Non-Alcoholic Steatohepatitis (NASH): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) with a significant unmet medical need. **Volixibat**, a potent, minimally absorbed inhibitor of the apical sodium-dependent bile acid transporter (ASBT), was investigated as a potential therapeutic agent for NASH. This technical guide provides an in-depth overview of the core scientific and clinical investigations of **Volixibat** for NASH, detailing its mechanism of action, preclinical findings, and the results of a significant Phase 2 clinical trial. The document includes a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support further research and development in this area.

### Introduction

Non-alcoholic steatohepatitis (NASH) is characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. [1] The pathogenesis of NASH is multifactorial, with abnormal cholesterol metabolism and the accumulation of cytotoxic free cholesterol in the liver playing a key role.[2][3]

**Volixibat** (formerly SHP626 or LUM002) is a selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[2][4] ASBT is primarily located in the terminal ileum and is responsible for the reabsorption of the majority of



bile acids, facilitating their enterohepatic circulation.[2] By inhibiting ASBT, **Volixibat** was hypothesized to increase the fecal excretion of bile acids, thereby compelling the liver to synthesize new bile acids from cholesterol. This was expected to reduce hepatic free cholesterol levels and consequently ameliorate the key pathological features of NASH.[2][3]

This guide synthesizes the available preclinical and clinical data on **Volixibat** for the treatment of NASH, providing a technical resource for the scientific community.

## **Mechanism of Action and Signaling Pathway**

**Volixibat** is a competitive and highly potent inhibitor of the apical sodium-dependent bile acid transporter (ASBT).[2] Its mechanism of action is centered on the interruption of the enterohepatic circulation of bile acids.

### Signaling Pathway of ASBT Inhibition by Volixibat

The inhibition of ASBT by **Volixibat** in the terminal ileum leads to a cascade of downstream effects aimed at restoring bile acid homeostasis. This process involves intricate signaling between the intestine and the liver.





Click to download full resolution via product page

Caption: Volixibat's Mechanism of Action.



# Preclinical Investigations Animal Model and Experimental Design

Preclinical studies of **Volixibat** for NASH were conducted in the Ldlr-/-.Leiden mouse model, a translational model that recapitulates many features of human NASH, including obesity, insulin resistance, dyslipidemia, and the histological hallmarks of the disease.[2][5][6]

- Model: Male Ldlr-/-.Leiden mice.[2][7]
- Diet: High-Fat Diet (HFD) to induce NASH.[2][6]
- Treatment Groups:
  - HFD + Vehicle (Control)
  - HFD + Volixibat (5, 15, and 30 mg/kg)[2]
- Duration: 24 weeks.[2]
- Assessments: Plasma and fecal bile acid levels, plasma insulin, lipids, liver enzymes, liver histology, intrahepatic lipids, mesenteric white adipose tissue mass, and liver gene profiling.
   [2]

### **Preclinical Efficacy Data**

The preclinical studies demonstrated target engagement and beneficial effects of **Volixibat** on metabolic and histological parameters of NASH in the Ldlr-/-.Leiden mouse model.[2]



| Parameter                       | Control (HFD) | Volixibat (30<br>mg/kg)     | Outcome                             |
|---------------------------------|---------------|-----------------------------|-------------------------------------|
| Fecal Bile Acid Excretion       | Baseline      | Significantly Increased     | Confirmed ASBT<br>Inhibition        |
| Hepatocyte<br>Hypertrophy       | Increased     | Significantly<br>Attenuated | Improvement in Liver<br>Histology   |
| Hepatic Triglycerides           | Increased     | Significantly Reduced       | Reduction in Steatosis              |
| Hepatic Cholesteryl<br>Esters   | Increased     | Significantly Reduced       | Reduction in Hepatic<br>Cholesterol |
| Mesenteric White Adipose Tissue | Increased     | Significantly Reduced       | Improvement in Adiposity            |
| NAFLD Activity Score (NAS)      | Elevated      | Significantly Lower         | Overall Improvement in NASH         |

## **Gene Expression Analysis**

Gene profiling in the Ldlr-/-.Leiden mice revealed that **Volixibat** treatment reversed the inhibitory effect of the HFD on key metabolic master regulators.[2] This suggests that **Volixibat** can modulate hepatic gene expression to improve metabolic homeostasis.

- Upregulated Genes/Pathways with Volixibat:
  - Peroxisome proliferator-activated receptor-y coactivator-1β (PGC-1β)[2]
  - Insulin receptor[2]
  - Sterol regulatory element-binding transcription factor 2 (SREBF2)[2]

## Clinical Investigation: Phase 2 Trial (NCT02787304)

A Phase 2, double-blind, randomized, placebo-controlled, dose-finding study was conducted to evaluate the safety, tolerability, and efficacy of **Volixibat** in adults with NASH.[3] The study was ultimately terminated due to a lack of efficacy at a pre-defined interim analysis.[1][3]



## **Experimental Protocol**



Click to download full resolution via product page



Caption: NCT02787304 Study Workflow.

|   |      |        | <b>~</b> ·· |      |
|---|------|--------|-------------|------|
| _ | Ina  | lusion | ( `rito     | rio: |
| • | 1111 |        | ·           | וות  |
| - |      | ıasısı | $\sim$ 1110 | ııa. |

- Age 18-80 years.[3][8]
- Histologically confirmed NASH without cirrhosis (fibrosis stage F0-F3).[3]
- NAFLD Activity Score (NAS) ≥ 4, with a score of at least 1 in each component (steatosis, lobular inflammation, and hepatocyte ballooning).[3]
- Hepatic steatosis ≥5% as measured by MRI-Proton Density Fat Fraction (MRI-PDFF).[3]
- Exclusion Criteria:
  - Cirrhosis (fibrosis stage F4).
  - Other causes of liver disease.
  - Significant alcohol consumption.[8]
  - Uncontrolled type 1 or 2 diabetes mellitus.[8]
- Primary Efficacy Endpoint:
  - Proportion of patients with a reduction of at least 2 points in NAS without worsening of fibrosis at Week 48.[3]
- Secondary Efficacy Endpoints:
  - Resolution of NASH without worsening of fibrosis.[8]
  - Improvement in fibrosis stage.[8]
  - Change in hepatic steatosis measured by MRI-PDFF.[8]
  - Change in serum liver enzymes (ALT, AST, GGT).[8]
- · Liver Histology:



- Liver biopsies were assessed by a central pathologist using the NASH Clinical Research Network (CRN) scoring system.[3]
- NAFLD Activity Score (NAS): The sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2).[8]
- Fibrosis Staging: Scored on a scale of F0 to F4.[8]
- Hepatic Steatosis Assessment:
  - Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) was used to quantify liver fat content.[3][8]
- Serum Biomarkers:
  - Standard automated laboratory methods were used to measure serum levels of ALT, AST, GGT, total cholesterol, LDL-C, and 7α-hydroxy-4-cholesten-3-one (C4), a biomarker of bile acid synthesis.[1][8]

#### **Clinical Trial Results**

The study was terminated early for futility based on the 24-week interim analysis, as **Volixibat** did not meet the prespecified efficacy endpoints for reduction in steatosis or ALT levels.[1][3] The final analysis of the available 48-week data also showed no histological benefit.[3]

| Efficacy Endpoint                                       | Placebo (n=13) | Pooled Volixibat (n=30) |
|---------------------------------------------------------|----------------|-------------------------|
| ≥2-point reduction in NAS without worsening of fibrosis | 38.5%          | 30.0%                   |
| Resolution of NASH without worsening of fibrosis        | 38.5%          | 23.3%                   |
| Decrease in fibrosis score                              | 38.5%          | 26.7%                   |



| Parameter (Mean Change from Baseline) | Placebo              | Pooled Volixibat |
|---------------------------------------|----------------------|------------------|
| Serum C4 (ng/mL)                      | No meaningful change | +38.5            |
| Total Cholesterol (mg/dL)             | No meaningful change | -14.5            |
| LDL-C (mg/dL)                         | No meaningful change | -16.1            |

Data presented for the pooled **Volixibat** group showed dose-dependent changes, with the 20 mg dose showing the greatest reductions in cholesterol and LDL-C.[3]

**Volixibat** was generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) were gastrointestinal.[3]

| Adverse Event Profile            | Placebo       | Pooled Volixibat |
|----------------------------------|---------------|------------------|
| Any TEAE                         | 75.5%         | 88.4%            |
| Gastrointestinal Disorders       | Not specified | 82.3%            |
| Diarrhea                         | Not specified | 73.5%            |
| TEAEs leading to discontinuation | 2.0%          | 13.6%            |

No deaths or serious TEAEs were related to **Volixibat**.[3]

#### **Discussion and Future Directions**

The investigation of **Volixibat** for NASH provides valuable insights for the drug development community. Despite a strong mechanistic rationale and positive preclinical data, the Phase 2 clinical trial (NCT02787304) was terminated due to a lack of efficacy in improving liver histology or reducing hepatic steatosis in patients with NASH.[1][3]

The study did, however, demonstrate clear target engagement, as evidenced by a dose-dependent increase in the bile acid synthesis biomarker C4 and reductions in total and LDL cholesterol.[1] This confirms that ASBT inhibition was achieved in the clinical setting. The discrepancy between the preclinical and clinical outcomes highlights the complexities of



translating findings from animal models to human disease, particularly in a multifactorial condition like NASH.

The primary safety finding was a high incidence of diarrhea, a known class effect of ASBT inhibitors due to increased bile acids in the colon.[3]

While the development of **Volixibat** for NASH has been discontinued, the exploration of bile acid metabolism as a therapeutic target for liver diseases continues. Further research may focus on understanding the specific patient populations that might respond to this mechanism of action or on combination therapies that could enhance efficacy while mitigating side effects.

#### Conclusion

Volixibat, a selective ASBT inhibitor, effectively engaged its target in both preclinical and clinical settings, leading to increased bile acid synthesis and reduced cholesterol levels. However, this did not translate into a therapeutic benefit for patients with NASH in a Phase 2 clinical trial, which was terminated for futility. The data and methodologies presented in this technical guide serve as a comprehensive resource for researchers and drug developers working on novel therapies for NASH and other metabolic liver diseases. The findings underscore the importance of robust translational science and the challenges inherent in developing effective treatments for this complex disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Volixibat in adults with non-alcoholic steatohepatitis: 24-week interim analysis from a randomized, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apical sodium-dependent bile acid transporter inhibition with volixibat improves metabolic aspects and components of non-alcoholic steatohepatitis in Ldlr-/-.Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mirumpharma.com [mirumpharma.com]



- 4. researchgate.net [researchgate.net]
- 5. tno-pharma.com [tno-pharma.com]
- 6. publications.tno.nl [publications.tno.nl]
- 7. tno-pharma.com [tno-pharma.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Investigating Volixibat for Non-Alcoholic Steatohepatitis (NASH): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684035#investigating-volixibat-for-non-alcoholic-steatohepatitis-nash]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com